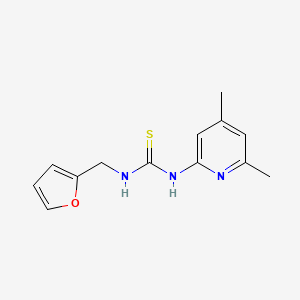
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-furylmethyl)thiourea, commonly known as DMPT, is a chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a derivative of thiourea and is synthesized using a simple and efficient method.
Mecanismo De Acción
DMPT acts as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth, proliferation, and survival. DMPT also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response. DMPT has been shown to increase protein synthesis and inhibit protein degradation, leading to an overall increase in muscle growth and development.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects, including increased feed intake and growth performance in livestock, improved survival rate and growth performance in fish and shrimp, and increased muscle growth and development in mammals. DMPT has also been shown to have potential neuroprotective effects, including the prevention of neuronal damage and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments, including its simple and efficient synthesis method, its potent activation of the mTOR and AMPK pathways, and its potential applications in various fields. However, DMPT also has limitations, including its potential toxicity at high doses and its potential effects on the environment.
Direcciones Futuras
There are several future directions for the research and development of DMPT, including the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, the development of more efficient and effective feed additives for livestock and aquaculture, and the exploration of its potential effects on the environment. Further research is needed to fully understand the potential benefits and limitations of DMPT and to develop safe and effective applications for this compound.
Métodos De Síntesis
DMPT is synthesized using a simple and efficient method that involves the reaction of 4,6-dimethyl-2-pyridinylamine and 2-furylmethyl isothiocyanate in the presence of a base. The reaction yields DMPT as a white crystalline solid, which is then purified using recrystallization.
Aplicaciones Científicas De Investigación
DMPT has potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT is used as a feed additive for livestock to increase feed intake and improve growth performance. In aquaculture, DMPT is used to improve the survival rate and growth performance of fish and shrimp. In medicine, DMPT has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-10(2)15-12(7-9)16-13(18)14-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKVHCXPQMBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(furan-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)




![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)
